

# 1H NMR spectrum of 4-Bromo-2-(propan-2-yloxy)benzoic acid

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## Compound of Interest

**Compound Name:** 4-Bromo-2-(propan-2-yloxy)benzoic acid

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An In-Depth Technical Guide to the 1H NMR Spectrum of **4-Bromo-2-(propan-2-yloxy)benzoic acid**

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### Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insights into the molecular structure of organic compounds. For researchers and professionals in drug development, the ability to unequivocally determine the structure of a synthesized molecule is paramount. This guide offers a detailed exploration of the proton (1H) NMR spectrum of **4-Bromo-2-(propan-2-yloxy)benzoic acid**, a substituted benzoic acid derivative. While an experimental spectrum is not presented, this document provides a comprehensive prediction and interpretation of the spectrum, grounded in fundamental principles of NMR spectroscopy and substituent effects on aromatic systems. This approach serves as a valuable instructional tool and a practical framework for the analysis of similar compounds.

### Molecular Structure and Proton Environments

The structure of **4-Bromo-2-(propan-2-yloxy)benzoic acid** contains several distinct proton environments, each of which will give rise to a unique signal in the 1H NMR spectrum. Understanding the interplay of electronic effects from the bromo, isopropoxy, and carboxylic

acid substituents is key to accurately predicting the chemical shifts and splitting patterns of the aromatic and aliphatic protons.

### Predicted $^1\text{H}$ NMR Spectrum

The  $^1\text{H}$  NMR spectrum of **4-Bromo-2-(propan-2-yloxy)benzoic acid** is predicted to exhibit signals corresponding to the aromatic protons, the methine proton of the isopropoxy group, the methyl protons of the isopropoxy group, and the acidic proton of the carboxylic acid. The chemical shifts are influenced by the electron-donating nature of the isopropoxy group and the electron-withdrawing effects of the bromine atom and the carboxylic acid group.[\[1\]](#)[\[2\]](#)

## Aromatic Protons

The benzene ring has three protons, labeled H-3, H-5, and H-6.

- H-3: This proton is ortho to the electron-donating isopropoxy group and meta to the electron-withdrawing bromine and carboxylic acid groups. The isopropoxy group will shield this proton, shifting its signal upfield relative to benzene (7.34 ppm).
- H-5: This proton is meta to the isopropoxy group and ortho to the bromine atom. It is also meta to the carboxylic acid group. The proximity to the electronegative bromine atom will cause a downfield shift.
- H-6: This proton is para to the isopropoxy group and ortho to the carboxylic acid group, as well as meta to the bromine atom. The electron-withdrawing nature of the carboxylic acid group will deshield this proton, resulting in a downfield chemical shift.

The splitting pattern of these aromatic protons is governed by spin-spin coupling.

- H-3 will be coupled to H-5, exhibiting a small meta coupling constant ( $4J$ ), typically around 2-3 Hz.[\[3\]](#)
- H-5 will be coupled to H-3 (meta coupling) and H-6 (ortho coupling). The ortho coupling constant ( $3J$ ) is typically larger, around 8-9 Hz.[\[4\]](#)
- H-6 will be coupled to H-5 (ortho coupling).

## Isopropoxy Protons

The isopropoxy group gives rise to two distinct signals:

- Methine Proton (CH): This proton is a septet due to coupling with the six equivalent methyl protons. Its chemical shift will be in the range of 4.5-5.0 ppm, shifted downfield due to the attachment to the oxygen atom.
- Methyl Protons (CH<sub>3</sub>): The six methyl protons are equivalent and will appear as a doublet due to coupling with the single methine proton. Their chemical shift is expected to be around 1.3-1.5 ppm.

## Carboxylic Acid Proton

The proton of the carboxylic acid group is highly deshielded and typically appears as a broad singlet far downfield, often in the range of 10-13 ppm.[5][6] Its chemical shift can be highly dependent on the solvent and concentration due to hydrogen bonding.[7]

Summary of Predicted <sup>1</sup>H NMR Data

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
COOH	10.0 - 13.0	br s	-
H-6	~ 7.8 - 8.0	d	3J <sub>H5-H6</sub> ≈ 8-9
H-5	~ 7.4 - 7.6	dd	3J <sub>H5-H6</sub> ≈ 8-9, 4J <sub>H3-H5</sub> ≈ 2-3
H-3	~ 7.0 - 7.2	d	4J <sub>H3-H5</sub> ≈ 2-3
OCH(CH <sub>3</sub> ) <sub>2</sub>	~ 4.6 - 4.8	sept	3J ≈ 6
OCH(CH <sub>3</sub> ) <sub>2</sub>	~ 1.4	d	3J ≈ 6

## Experimental Protocol for <sup>1</sup>H NMR Spectrum Acquisition

This section provides a detailed, step-by-step methodology for acquiring a high-quality  $^1\text{H}$  NMR spectrum of a compound such as **4-Bromo-2-(propan-2-yloxy)benzoic acid**.

## 1. Sample Preparation

- Materials:
  - **4-Bromo-2-(propan-2-yloxy)benzoic acid** (5-10 mg)
  - Deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{DMSO-d}_6$ ), 0.6-0.7 mL. The choice of solvent can affect the chemical shifts, particularly for the carboxylic acid proton.[8][9][10][11]
  - NMR tube (5 mm, high precision)
  - Pasteur pipette
  - Small vial
- Procedure:
  - Weigh 5-10 mg of the solid compound into a clean, dry vial.
  - Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.
  - Gently swirl or vortex the vial to ensure the sample is completely dissolved.
  - Using a Pasteur pipette, transfer the solution into the NMR tube.
  - Cap the NMR tube securely.

## 2. NMR Spectrometer Setup and Data Acquisition

- Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.
- Procedure:
  - Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.

- Place the sample in the NMR spectrometer.
- Lock the spectrometer onto the deuterium signal of the solvent.
- Shim the magnetic field to achieve a homogeneous field, which is crucial for high resolution. Automated shimming routines are standard on modern spectrometers.
- Set the acquisition parameters:
  - Pulse sequence: A standard single-pulse experiment (e.g., ' zg30') is typically used for routine  $^1\text{H}$  NMR.
  - Spectral width: A sweep width of approximately 16 ppm is usually sufficient to cover the expected range of chemical shifts.
  - Number of scans: For a sample of this concentration, 8 to 16 scans should provide a good signal-to-noise ratio.
  - Relaxation delay (d1): A delay of 1-2 seconds is generally adequate.
- Acquire the Free Induction Decay (FID).

### 3. Data Processing

- Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.
- Phase the spectrum to ensure all peaks are in the absorptive mode.
- Reference the spectrum. If using  $\text{CDCl}_3$ , the residual solvent peak at 7.26 ppm can be used as a reference.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the chemical shifts, multiplicities, and coupling constants to assign the peaks to the respective protons in the molecule.

## Visualizations

## Molecular Structure and Proton Assignments

Caption: Molecular structure of **4-Bromo-2-(propan-2-yloxy)benzoic acid** with proton assignments.

## Experimental Workflow for $^1\text{H}$ NMR Spectroscopy



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Caption: A streamlined workflow for acquiring and analyzing a  $^1\text{H}$  NMR spectrum.

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